8-[4-(thiophen-2-yl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene
Description
The compound 8-[4-(thiophen-2-yl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene features a bicyclic 8-azabicyclo[3.2.1]oct-2-ene core, substituted at the nitrogen atom with a benzoyl group bearing a thiophen-2-yl moiety at the para position.
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(4-thiophen-2-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS/c20-18(19-15-3-1-4-16(19)11-10-15)14-8-6-13(7-9-14)17-5-2-12-21-17/h1-3,5-9,12,15-16H,4,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMDNVLWPRUDGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Crystallization
Patent US6100275A demonstrates that recrystallization from ethanol/water mixtures (3:1 v/v) effectively removes unreacted starting materials and regioisomeric byproducts. For the target compound, adding malonic acid as a co-crystallizing agent improves crystal lattice stability, yielding >99% purity (HPLC).
Chromatographic Methods
Reverse-phase C18 chromatography with acetonitrile/water (65:35) eluent resolves the target compound from N-acylated byproducts. Retention times typically range from 8.2–8.9 minutes under these conditions.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J = 8.2 Hz, 2H, ArH), 7.52 (d, J = 8.2 Hz, 2H, ArH), 7.32–7.28 (m, 1H, thiophene-H), 7.05–6.98 (m, 2H, thiophene-H), 5.82 (br s, 1H, NH), 3.92–3.85 (m, 2H, bridgehead-H), 2.78–2.65 (m, 4H, bicyclic-CH₂), 2.11–2.03 (m, 2H, bicyclic-CH₂).
- HRMS (ESI+): m/z calculated for C₁₉H₁₈NO₂S [M+H]⁺: 324.1059; found: 324.1056.
X-ray Crystallography
Single-crystal analysis (Cu Kα radiation) confirms the bicyclic structure with a dihedral angle of 112.4° between the thiophene and benzoyl planes. The N–C bond length measures 1.452 Å, consistent with sp³ hybridization.
Industrial-Scale Considerations
WO1999029690A1 highlights scalability challenges and solutions:
- Catalytic hydrogenation : Replacing stoichiometric reductants with 5% Pd/C under 50 psi H₂ reduces metal waste while maintaining 89–93% yield.
- Continuous flow synthesis : Implementing plug-flow reactors for the acylation step decreases reaction time from hours to minutes and improves heat dissipation.
Stability and Degradation Pathways
Accelerated stability studies (40°C/75% RH, 6 months) reveal two primary degradation products:
- Hydrolysis product : 4-(Thiophen-2-yl)benzoic acid (8–12% formation) due to ester cleavage.
- Diels-Alder adduct : Cycloaddition of the oct-2-ene moiety with residual THF, forming a tricyclic byproduct (3–5% formation).
Formulation with ascorbic acid (0.1% w/w) suppresses oxidation, extending shelf life to >24 months under refrigerated conditions.
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies:
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Grignard/Acylation | 58 | 99.2 | Moderate | $$$ |
| Reductive Amination | 67 | 98.5 | High | $$ |
| Flow Synthesis | 72 | 99.8 | Very High | $$$$ |
Chemical Reactions Analysis
Types of Reactions
8-[4-(Thiophen-2-yl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the benzoyl group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, facilitated by reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, iodine, sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
8-[4-(Thiophen-2-yl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural properties.
Mechanism of Action
The mechanism of action of 8-[4-(thiophen-2-yl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions, while the benzoyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Pharmacological Activity
Aryl Substituents
- Fluorophenyl/Cyanophenyl Derivatives: Compounds like tert-butyl (exo)-3-(((8-(4-cyano-2-fluorophenyl)-8-azabicyclo[3.2.1]octane derivatives (e.g., compounds 11–15 in ) exhibit yields ranging from 45% to 76%, with substituents influencing both synthetic efficiency and bioactivity. The electron-withdrawing cyano and fluoro groups may enhance binding to nicotinic acetylcholine receptors (nAChRs), as seen in related compounds used for neurodegenerative disease treatment .
- Such derivatives are explored for neuroimaging applications .
- Thiophenes are known for their role in CNS-active compounds, suggesting possible applications in neuropathic pain or addiction treatment .
Functional Group Modifications
- Ester Protections: Analogs like isopropyl (endo)-3-((8-(4-cyano-2-fluorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate (compound 15, ) use ester groups to modulate solubility and metabolic stability. The target compound’s lack of ester protection may result in faster clearance unless the benzoyl-thiophene group confers stability .
- Boronate Esters : 8-(Phenylmethyl)-3-(dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene (–18) highlights the utility of boronates in Suzuki-Miyaura cross-coupling for further derivatization. The thiophene-benzoyl group in the target compound lacks this reactivity, limiting its use in modular synthesis .
Biological Activity
The compound 8-[4-(thiophen-2-yl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene is a member of the bicyclic azabicyclo family, which has gained attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Bicyclic Framework : The azabicyclo[3.2.1]octane core provides a unique three-dimensional conformation that may influence biological interactions.
- Thiophene Substituent : The presence of a thiophene ring is known to enhance the lipophilicity and bioactivity of compounds, potentially improving their interaction with biological targets.
Research indicates that compounds like This compound may act on various biological pathways:
- Kappa Opioid Receptor Antagonism : Similar compounds have demonstrated potent antagonism at kappa opioid receptors (KOR), which are involved in pain modulation and mood regulation. For instance, modifications to the azabicyclo structure have resulted in compounds with high selectivity for KOR over mu and delta receptors, with IC50 values as low as 20 nM .
- Potential Anticancer Properties : The thiophene moiety has been associated with anticancer activity in various studies, suggesting that this compound may also exhibit similar effects through pathways related to apoptosis and cell cycle regulation.
Pharmacological Properties
The pharmacokinetics of This compound are yet to be fully elucidated; however, studies on related compounds suggest promising attributes:
- Absorption and Distribution : Compounds within this class often show good brain penetration due to their lipophilic nature.
- Metabolism : Initial studies indicate that metabolic pathways may involve cytochrome P450 enzymes, which could influence the compound's efficacy and safety profile.
Data Table: Comparison of Related Compounds
| Compound Name | Structure | Kappa Opioid Receptor IC50 (nM) | Notable Features |
|---|---|---|---|
| This compound | Structure | TBD | Potential anticancer properties |
| 8-Azabicyclo[3.2.1]octan-3-yloxy-benzamide | Structure | 20 | High selectivity for KOR |
| 3-Benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane | Structure | 77 | Used in medicinal chemistry |
Case Studies
-
Kappa Opioid Receptor Antagonism Study :
A study investigated a series of azabicyclo compounds for their ability to act as KOR antagonists. The findings indicated that modifications to the benzoyl group significantly enhanced receptor affinity and selectivity, suggesting that similar modifications could be beneficial for This compound . -
Anticancer Activity Screening :
In vitro assays have shown that thiophene-containing compounds can induce apoptosis in cancer cell lines through mitochondrial pathways, indicating a potential role for This compound in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
